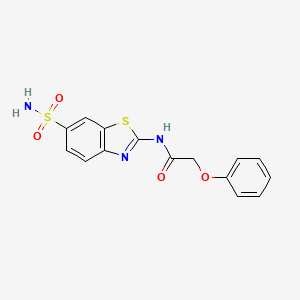
1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound characterized by its unique adamantane, azetidine, and thiophene components
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves multistep organic synthesis techniques:
Formation of the Adamantane Derivative: : Starting with adamantane, a sequence of reactions introduces the appropriate functional groups necessary for further reactions. This may involve halogenation, followed by nucleophilic substitution to introduce reactive sites.
Synthesis of Azetidine and Thiophene Precursors: : Both azetidine and thiophene rings are synthesized or obtained from commercial sources and functionalized appropriately.
Coupling Reaction: : The final step involves coupling the adamantane derivative with the azetidine and thiophene precursors under controlled conditions, often requiring catalysts or activating agents to form the urea linkage.
Industrial Production Methods
Industrially, this compound might be synthesized via optimized routes that ensure high yields and purity. This could involve continuous flow reactors for precise control over reaction conditions, use of robust catalysts, and implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of more reactive or functionalized derivatives.
Reduction: : Reductive transformations can modify specific functional groups without altering the overall structure significantly.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly at the azetidine and thiophene moieties.
Addition: : The presence of double bonds in the thiophene ring allows for addition reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Various nucleophiles or electrophiles can be employed, often under the presence of base or acid catalysts.
Addition: : Suitable addition reactions might involve hydrogenation with catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: : Formation of oxo derivatives or acids.
Reduction: : Production of alcohols or amines.
Substitution: : Generation of new substituted derivatives with varied functional groups.
Addition: : Formation of hydrogenated products or addition derivatives.
科学研究应用
Chemistry
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It’s used in studying structure-activity relationships (SAR) and developing new synthetic methodologies.
Biology
Biologically, its structural features make it a candidate for exploring bioactive compounds, potentially as inhibitors or modulators of specific enzymes or receptors.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic applications, including antiviral, antibacterial, or anticancer activities. Their rigid structure can enhance binding affinity and specificity for biological targets.
Industry
Industrially, derivatives of this compound might find applications in materials science, particularly in developing novel polymers or advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
作用机制
The compound’s mechanism of action, particularly in biological systems, involves its interaction with specific molecular targets:
Molecular Targets: : Depending on its functionalization, it might target enzymes, receptors, or other proteins.
Pathways Involved: : Binding to these targets can modulate biochemical pathways, leading to the observed biological effects. This could involve inhibition of an enzyme’s active site or modulation of receptor activity.
相似化合物的比较
Compared to other compounds with adamantane, azetidine, or thiophene structures, 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea stands out due to its unique combination of these three moieties.
Similar Compounds
Adamantane Derivatives: : Known for their rigidity and lipophilicity.
Azetidine Compounds: : Noted for their biological activity and reactivity.
Thiophene Derivatives: : Valued for their electronic properties and presence in many bioactive molecules.
What truly sets this compound apart is the synergy of these components, providing a multifaceted platform for chemical, biological, and industrial applications.
There you go—a thorough dive into the world of this compound!
Any other deep dives you'd like to take?
属性
IUPAC Name |
1-(1-adamantyl)-3-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3OS/c24-19(21-12-18(23-3-1-4-23)17-2-5-25-13-17)22-20-9-14-6-15(10-20)8-16(7-14)11-20/h2,5,13-16,18H,1,3-4,6-12H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHXPQZKDFLGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-bromo-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2706519.png)
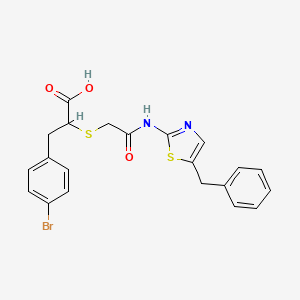
![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)
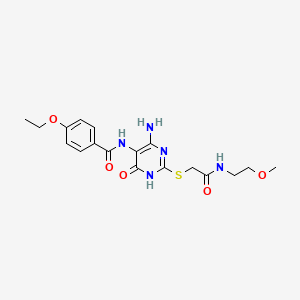
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
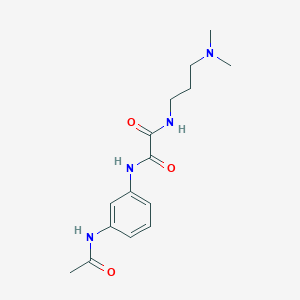
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706532.png)
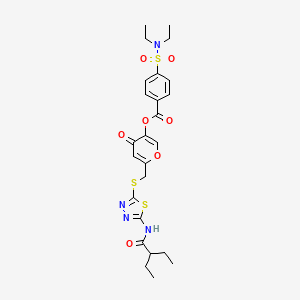
![3,6-diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2706534.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2706535.png)
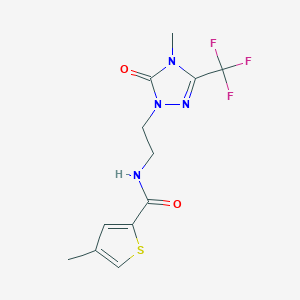
![N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-9-methyl-9H-purin-6-amine](/img/structure/B2706539.png)
